molecular formula C9H14N4 B12865055 Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Katalognummer: B12865055
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: ZXLRWPPYJWUCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine is a complex organic compound that features a pyrrolidine ring attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine typically involves the formation of the pyrrolidine and pyrimidine rings followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine include:

  • 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine
  • 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)benzene

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H14N4

Molekulargewicht

178.23 g/mol

IUPAC-Name

N-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H14N4/c1-10-9-12-6-4-8(13-9)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13)

InChI-Schlüssel

ZXLRWPPYJWUCQI-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CC(=N1)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.